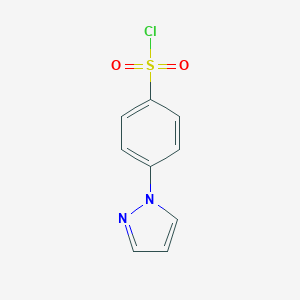

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Description

BenchChem offers high-quality 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrazol-1-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXRGFFTKHQGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380112 | |

| Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18336-39-5 | |

| Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride (CAS No. 18336-39-5). This information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Physicochemical Properties

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a reactive organic compound that serves as a key intermediate in the synthesis of various sulfonamide derivatives with potential therapeutic applications.[1] It is characterized by a pyrazole ring attached to a benzenesulfonyl chloride moiety.

Table 1: General and Physicochemical Properties of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

| Property | Value | Source(s) |

| CAS Number | 18336-39-5 | [1][2] |

| Molecular Formula | C₉H₇ClN₂O₂S | [1][2] |

| Molecular Weight | 242.68 g/mol | [3] |

| Appearance | White to off-white or faint beige solid | [1] |

| Solubility | Soluble in polar organic solvents (e.g., dichloromethane, acetone); Insoluble in water. | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Synthesis and Reactivity

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides through its reaction with primary and secondary amines. The sulfonyl chloride group is highly reactive and susceptible to hydrolysis, which can result in the formation of hydrochloric acid. Therefore, it should be handled with care in anhydrous conditions.[1]

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is not extensively documented in the available literature, a general synthetic route can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would likely involve two key steps: the formation of the pyrazole ring and the introduction of the sulfonyl chloride group.

A plausible synthetic pathway is the reaction of 4-hydrazinobenzenesulfonic acid with a suitable three-carbon electrophile, such as malonaldehyde bis(diethyl acetal), to form the pyrazole ring, followed by chlorination of the sulfonic acid to the sulfonyl chloride using a reagent like phosphorus pentachloride or thionyl chloride.[4]

Below is a diagram illustrating a generalized workflow for the synthesis of such compounds.

Reactivity Profile

The primary reactivity of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is centered around the electrophilic sulfonyl chloride group. This functional group readily reacts with nucleophiles, most notably amines, to form stable sulfonamide linkages. This reactivity is the foundation of its utility in the synthesis of a wide array of biologically active molecules.

Spectroscopic Data

Detailed experimental spectra for 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the protons on the pyrazole ring and the disubstituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl chloride group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole and benzene rings. The carbon attached to the sulfonyl group would be shifted downfield. |

| FT-IR | Characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively). |

Biological Relevance and Signaling Pathways

While 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride itself is primarily a synthetic intermediate, its derivatives have been the subject of significant research in drug discovery due to their diverse biological activities. Derivatives have shown potential as antileishmanial, anti-inflammatory, and anticancer agents.

Of particular note is the investigation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in the context of inflammatory bowel disease (IBD). Studies suggest that these compounds may exert their therapeutic effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a key regulator of inflammation and cellular processes.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and inflammation. In the context of IBD, dysregulation of this pathway can lead to chronic inflammation and tissue damage. The ability of 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives to inhibit this pathway highlights their potential as therapeutic agents for IBD and other inflammatory conditions.

Safety and Handling

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere and away from moisture. In case of spills, appropriate measures should be taken to neutralize and contain the material, avoiding contact with water.

Conclusion

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a valuable building block for the synthesis of novel sulfonamide-containing compounds with a wide range of potential therapeutic applications. Its utility is underscored by the promising biological activities of its derivatives, particularly in the modulation of key signaling pathways such as PI3K/Akt/mTOR. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is crucial for its effective application in research and development. Further studies to fully characterize its physical properties and optimize its synthesis are warranted.

References

- 1. CAS 18336-39-5: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride [cymitquimica.com]

- 2. 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | 18336-39-5 [chemicalbook.com]

- 3. 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE CAS#: 18336-39-5 [amp.chemicalbook.com]

Spectroscopic Profile of 3-Methyl-2-oxindole (CAS: 1504-06-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-oxindole (also known as 3-Methyloxindole), a compound of interest in various research and development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methyl-2-oxindole. It is important to note that while some specific data is available, other values are predicted based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | m | 2H | Ar-H |

| ~6.9 - 7.1 | m | 2H | Ar-H |

| ~8.0 | br s | 1H | N-H |

| ~3.5 | q | 1H | C3-H |

| ~1.4 | d | 3H | C3-CH3 |

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C2 (C=O) |

| ~142 | C7a |

| ~128 | C3a |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~109 | Ar-C |

| ~40 | C3 |

| ~15 | C3-CH3 |

Note: Specific peak assignments for 13C NMR are based on data available from PubChem and typical chemical shifts for oxindole derivatives.[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (Lactam)[2] |

| ~1620 | Medium | C=C Aromatic Ring Stretch |

| ~1470 | Medium | CH3 Bend |

| ~750 | Strong | Ortho-disubstituted Benzene Bend |

Note: IR data is based on typical absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 147 | High | [M]+ (Molecular Ion) |

| 132 | High | [M - CH3]+ |

| 104 | Medium | [M - CH3 - CO]+ |

| 77 | Medium | [C6H5]+ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for indole derivatives.[3][4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-2-oxindole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire 1H and 13C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

For 1H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

For 13C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid 3-Methyl-2-oxindole powder directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of 3-Methyl-2-oxindole (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like 3-Methyl-2-oxindole.

This guide serves as a foundational resource for researchers working with 3-Methyl-2-oxindole. For definitive structural confirmation, it is always recommended to acquire and interpret high-resolution spectroscopic data for the specific sample under investigation.

References

- 1. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

A Technical Guide to the Biological Activities of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride derivatives and their sulfonamide analogs. The inherent versatility of the pyrazole and sulfonamide moieties has established these compounds as privileged scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2][3] This document collates quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as an in-depth resource for ongoing research and drug discovery efforts.

Core Synthesis and Chemical Space

The foundational structure, 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, serves as a versatile intermediate for a wide array of derivatives. The synthesis generally involves the reaction of a pyrazole with 4-chlorosulfonylbenzene. Subsequent modifications often involve the reaction of the sulfonyl chloride with various amines to generate a library of sulfonamide derivatives.[1][3] The diversity of these derivatives is achieved by introducing different substituents on both the pyrazole and the amine moieties, allowing for the fine-tuning of their physicochemical properties and biological activities.

A general synthetic scheme involves the coupling of a substituted pyrazole with a sulfonyl chloride, which is then reacted with a variety of amines to produce the final sulfonamide compounds. For instance, 3,5-dimethyl-1H-pyrazole can be synthesized by the condensation of acetylacetone with hydrazine hydrate.[1] This pyrazole can then be subjected to chlorosulfonation to yield the corresponding sulfonyl chloride. The reaction of this intermediate with different phenylethylamine derivatives, for example, can then generate a series of pyrazole-4-sulfonamides.[1]

Diverse Pharmacological Activities and Quantitative Data

Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The following tables summarize the quantitative data from various studies to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer and Antiproliferative Activity

| Compound ID | Cell Line | Activity Metric | Value | Reference |

| 34 | OSCC | PSE | 10.5 | [4] |

| 34 | OSCC | TS | 9.5 | [4] |

| 4i | Tumor Cell Lines | PSE₂ | 461.5 | [4] |

| 4g | Tumor Cell Lines | PSE₁ | 193.2 | [4] |

| 4 | Leukemia | IC₅₀ | 0.32 µM | [5] |

| 4 | Colon Cancer | IC₅₀ | 0.49-0.89 µM | [5] |

| 4 | Renal Cancer | IC₅₀ | 0.92 µM | [5] |

PSE: Potency-Selectivity Expression; TS: Tumor Specificity; IC₅₀: Half maximal inhibitory concentration.

Table 2: Antimicrobial and Antileishmanial Activity

| Compound ID | Organism/Strain | Activity Metric | Value | Reference |

| 3b | Leishmania infantum | IC₅₀ | 0.059 mM | [6] |

| 3e | Leishmania infantum | IC₅₀ | 0.065 mM | [6] |

| 3b | Leishmania amazonensis | IC₅₀ | 0.070 mM | [6] |

| 9g | M. tuberculosis H₃₇Rv | MIC | 10.2 µg/mL | [7] |

| 9g | M. tuberculosis H₃₇Rv | Inhibition | 99% | [7] |

| 9m | M. tuberculosis H₃₇Rv | Inhibition | 99% | [7] |

IC₅₀: Half maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibition

| Compound ID | Enzyme | Activity Metric | Value | Reference |

| 4c | hCA I | Kᵢ | 59.8 ± 3.0 nM | [4] |

| 4g | hCA II | Kᵢ | 6.9 ± 1.5 nM | [4] |

| 7a | COX-2 | IC₅₀ | 49 nM | [8][9] |

| 7b | COX-2 | IC₅₀ | 60 nM | [8][9] |

| 7j | COX-2 | IC₅₀ | 60 nM | [8][9] |

| 7b | 5-LOX | IC₅₀ | 1.9 µM | [8][9] |

| 7a | 5-LOX | IC₅₀ | 2.4 µM | [8][9] |

| 3b | AHAS | Inhibition | 81% at 100 mg/L | [10] |

Kᵢ: Inhibition constant; IC₅₀: Half maximal inhibitory concentration; hCA: human Carbonic Anhydrase; COX-2: Cyclooxygenase-2; 5-LOX: 5-Lipoxygenase; AHAS: Acetohydroxy acid synthase.

Key Experimental Protocols

This section provides an overview of the methodologies employed in the synthesis and biological evaluation of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives.

A common synthetic route involves a multi-step process:

-

Synthesis of Chalcones: Substituted acetophenones are reacted with appropriate aldehydes in the presence of a base like sodium hydroxide in an alcoholic solvent to yield chalcone intermediates.

-

Synthesis of Pyrazolines: The synthesized chalcones are then reacted with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent, such as ethanol with a catalytic amount of acid, to form the pyrazoline-benzenesulfonamide derivatives.[7]

-

Purification and Characterization: The crude products are purified using techniques like column chromatography or recrystallization. The final structures are confirmed by spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][4][6]

-

Cell Viability Assay (CellTiter-Glo®): The antiproliferative activity of the synthesized compounds is often assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] This method quantifies ATP, an indicator of metabolically active cells.

-

Cytotoxicity Assay (LDH Release): Cytotoxicity can be determined by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1]

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are typically calculated from dose-response curves using software like GraphPad Prism.[1]

The antimicrobial properties of the compounds are evaluated against various bacterial and fungal strains using the agar well diffusion method.[2]

-

Preparation of Inoculum: Standardized microbial suspensions are prepared.

-

Agar Plate Preparation: Molten agar is poured into sterile petri dishes and allowed to solidify. The microbial inoculum is uniformly spread over the agar surface.

-

Well Diffusion: Wells are created in the agar, and a specific concentration of the test compound is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

The free radical scavenging activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[2]

-

Reaction Mixture: A solution of the test compound is mixed with a DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified period.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives stem from their interaction with various molecular targets and signaling pathways.

Several derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[4] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

-

COX-2 and 5-LOX Inhibition: Certain pyrazole sulfonamides exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[8][9] COX-2 is responsible for the production of pro-inflammatory prostaglandins, while 5-LOX is involved in the synthesis of leukotrienes.

-

PI3K/Akt/mTOR Signaling Pathway: A recent study has demonstrated that a 1H-pyrazol-1-yl benzenesulfonamide derivative, T8, can alleviate inflammatory bowel disease (IBD) by suppressing the PI3K/Akt/mTOR signaling pathway.[11] This pathway is crucial in regulating cell growth, proliferation, survival, and inflammation. The suppression of this pathway by T8 led to a reduction in pro-inflammatory cytokines in zebrafish models of IBD.[11]

Some pyrazole sulfonamide derivatives have been designed as potential inhibitors of acetohydroxy acid synthase (AHAS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[10] This makes them promising candidates for the development of novel herbicides. Molecular docking studies suggest that these compounds can bind to the active site of AHAS through hydrogen bonds and cation-π interactions.[10]

Structure-Activity Relationship (SAR)

The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. For instance, in the context of antileishmanial activity, the presence of a bromine substituent on the aromatic ring was found to potentially cause steric hindrance, affecting the compound's efficacy.[6] Molecular modeling and SAR studies are crucial for optimizing the lead compounds to enhance their potency and selectivity.

Conclusion and Future Directions

The 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride scaffold and its sulfonamide derivatives represent a highly promising class of compounds with a wide range of pharmacological activities. The data and methodologies presented in this guide highlight their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, elucidation of their detailed mechanisms of action, and in vivo evaluation to translate the promising in vitro results into potential therapeutic applications. The continued exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrazole-Containing Benzenesulfonyl Chlorides: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing benzenesulfonyl chlorides are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules. The unique structural features of the pyrazole nucleus, combined with the reactive sulfonyl chloride moiety, have led to their extensive use in medicinal chemistry. This guide provides a comprehensive review of the synthesis, properties, and applications of these compounds, with a focus on their role in the development of therapeutic agents. The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The benzenesulfonyl chloride group, a highly reactive functional group, allows for the facile introduction of the pyrazole-benzene sulfonamide pharmacophore into various molecular frameworks, leading to the discovery of potent and selective drugs.[4]

Synthesis of Pyrazole-Containing Benzenesulfonyl Chlorides

The synthesis of pyrazole-containing benzenesulfonyl chlorides can be broadly categorized into two main strategies: the formation of the pyrazole ring on a pre-existing benzenesulfonyl chloride scaffold, or the introduction of the sulfonyl chloride group onto a pre-formed pyrazole-benzene moiety.

Method 1: Chlorosulfonation of Pyrazolyl-Benzenes

A common and direct method for the synthesis of pyrazole-containing benzenesulfonyl chlorides is the electrophilic chlorosulfonation of a pyrazole-substituted benzene ring. This reaction typically involves treating the pyrazolyl-benzene with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to improve yield and facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[5]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.

-

Addition of Chlorosulfonic Acid: Cool the solution to 0°C in an ice bath. Slowly add a solution of chlorosulfonic acid (5.5 eq) in chloroform.

-

Heating: After the addition is complete, raise the temperature of the reaction mixture to 60°C and stir for 10 hours.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.32 eq) to the reaction mixture at 60°C over a period of 20 minutes.

-

Reaction Completion: Continue stirring at 60°C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by recrystallization or column chromatography.

A similar procedure can be followed for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[5]

Method 2: Synthesis from Pyrazolyl-Benzenesulfonic Acids

An alternative approach involves the conversion of a pyrazolyl-benzenesulfonic acid to the corresponding sulfonyl chloride. This is particularly useful when the sulfonic acid is more readily available or when the direct chlorosulfonation method is not suitable due to the presence of sensitive functional groups. The conversion is typically achieved using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[6]

Experimental Protocol: Synthesis of 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride [6]

-

Reaction Setup: Suspend 4-(5-p-methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic acid (1.0 eq) in dichloromethane.

-

Addition of Phosphorus Pentachloride: Add phosphorus pentachloride (1.5 eq) portion-wise to the suspension.

-

Addition of DMF: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux: Heat the reaction mixture to reflux and stir for 8 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo. Add water to the residue and extract twice with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate to dryness. The crude product can be crystallized from cyclohexane to yield the pure sulfonyl chloride.[6]

Summary of Synthetic Data

| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride | 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride, Chloroform, 60°C | 90 | Not Reported | [5] |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride | 1,3,5-Trimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride, Chloroform, 60°C | Not Reported | Not Reported | [5] |

| 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride | 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid | PCl₅, DMF, Dichloromethane, Reflux | 77 | 97-98 | [6] |

Applications in Drug Development

The primary application of pyrazole-containing benzenesulfonyl chlorides is as precursors to pyrazole-containing benzenesulfonamides, a class of compounds with a wide range of therapeutic activities. The sulfonamide linkage is typically formed by reacting the sulfonyl chloride with a primary or secondary amine.

Anti-inflammatory Agents: COX-2 Inhibitors

A prominent example of the therapeutic importance of this class of compounds is the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), features a pyrazole-benzenesulfonamide core structure.[7] The synthesis of Celecoxib and its analogs often involves the reaction of a pyrazole-containing benzenesulfonyl chloride with an appropriate amine.[8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay [9][10]

-

Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme at a suitable concentration (e.g., 300 U/mL) in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[11]

-

Inhibitor Preparation: Prepare stock solutions of the test compounds (pyrazole-containing benzenesulfonamides) and a reference inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme solution.

-

Incubation with Inhibitor: Add the test compound or reference inhibitor to the wells and incubate for a specific period (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection: The COX activity can be measured by detecting the product, prostaglandin G2, using a colorimetric or fluorometric probe. The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticancer Agents

Derivatives of pyrazole-containing benzenesulfonamides have shown significant potential as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways implicated in cancer progression.

Signaling Pathway: p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress, inflammation, and apoptosis.[6][12] Dysregulation of this pathway is often observed in cancer. Some pyrazole derivatives have been shown to inhibit p38α MAP kinase, making it a promising target for anticancer drug development.[13]

Experimental Protocol: MTT Assay for Cytotoxicity [14][15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-containing benzenesulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy.[7][17] Pyrazole-containing benzenesulfonamides have been identified as potent and selective inhibitors of these enzymes.[18]

Signaling Pathway: Hypoxia-Induced CA IX Expression and pH Regulation

Under hypoxic conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then promotes the transcription of genes involved in tumor survival, including Carbonic Anhydrase IX (CA IX). CA IX, a cell surface enzyme, plays a critical role in maintaining the intracellular pH of cancer cells by converting CO₂ to bicarbonate and protons, thereby facilitating an acidic tumor microenvironment which promotes invasion and metastasis.[1][7]

Conclusion

Pyrazole-containing benzenesulfonyl chlorides are indispensable building blocks in modern medicinal chemistry. Their synthesis, primarily through chlorosulfonation of pyrazolyl-benzenes or conversion of the corresponding sulfonic acids, provides access to a diverse range of structures. The resulting sulfonamide derivatives have demonstrated significant therapeutic potential, leading to the development of clinically successful drugs and a plethora of promising drug candidates targeting a variety of diseases. The continued exploration of novel synthetic methodologies and the elucidation of the structure-activity relationships of their derivatives will undoubtedly fuel further discoveries in the field of drug development.

References

- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. academicjournals.org [academicjournals.org]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Synthetic Intermediate: 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride

An In-depth Technical Guide on the Discovery and Historical Synthesis

For researchers, scientists, and professionals in drug development, understanding the history and synthesis of foundational chemical scaffolds is paramount. 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride stands as a significant intermediate in the synthesis of a diverse array of biologically active sulfonamides. This technical guide delves into its historical synthesis, experimental protocols, and the broader context of its application in medicinal chemistry.

Historical Synthesis Approach

The most probable and historically significant method for the synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride involves a two-step process. This approach leverages the well-established reactions of diazotization followed by a copper-catalyzed sulfonyl chloride formation, a modification of the Sandmeyer reaction.

Logical Synthesis Pathway

Caption: Probable historical synthesis route for 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride.

Experimental Protocols

Detailed experimental protocols for the exact historical synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride are not explicitly documented in readily available literature. However, based on general procedures for the synthesis of aryl sulfonyl chlorides and pyrazole-substituted aromatics, a representative protocol can be constructed.

Representative Synthesis of Aryl Sulfonyl Chlorides via Sandmeyer-type Reaction

This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.

Materials:

-

4-Amino-1-benzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Ice

-

Water

Procedure:

-

Diazotization: 4-Amino-1-benzenesulfonic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sulfonylation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The cold diazonium salt solution is then added slowly to this mixture. Nitrogen gas is evolved, and the aryl sulfonyl chloride is formed.

-

Workup: The reaction mixture is poured into ice water, causing the sulfonyl chloride to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride from 1-Phenylpyrazole (A Modern Approach)

A more direct and modern approach involves the direct chlorosulfonylation of 1-phenylpyrazole.

Materials:

-

1-Phenylpyrazole

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂) (optional, for improved yield)

-

Chloroform (or other suitable solvent)

-

Ice

Procedure:

-

A solution of 1-phenylpyrazole in a suitable solvent like chloroform is prepared and cooled in an ice bath.

-

Chlorosulfonic acid is added dropwise to the stirred solution, maintaining a low temperature.[2]

-

After the addition is complete, the reaction may be stirred at room temperature or gently heated to ensure completion.[2]

-

Optionally, thionyl chloride can be added to the reaction mixture to improve the conversion of the sulfonic acid to the sulfonyl chloride.[2]

-

The reaction is then carefully quenched by pouring it onto crushed ice.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride.

Quantitative Data for Analogous Syntheses

While specific yield data for the title compound's historical synthesis is unavailable, analogous modern preparations of similar pyrazole sulfonyl chlorides report high yields.

| Compound | Reactants | Solvent | Temperature | Yield | Reference |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 3,5-Dimethyl-1H-pyrazole, Chlorosulfonic acid | Chloroform | 60 °C | 90% | [2] |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 1,3,5-Trimethyl-1H-pyrazole, Chlorosulfonic acid | Chloroform | 60 °C | 90% | [2] |

Significance in Drug Discovery and Medicinal Chemistry

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a crucial building block for the synthesis of a wide range of sulfonamide derivatives. The pyrazole and sulfonamide moieties are well-known pharmacophores, and their combination has led to the discovery of compounds with diverse biological activities.

Derivatives of this core structure have been investigated for their potential as:

-

Anti-inflammatory agents: Notably as inhibitors of cyclooxygenase-2 (COX-2).

-

Anticancer agents: Showing antiproliferative activity against various cancer cell lines.

-

Antimicrobial agents: Exhibiting activity against Gram-positive bacteria.[3]

-

Antiparasitic agents: Including activity against Leishmania.

The reactivity of the sulfonyl chloride group allows for the straightforward introduction of various amine-containing fragments, enabling the creation of large libraries of compounds for high-throughput screening in drug discovery programs.

General Reaction Scheme for Sulfonamide Synthesis

References

- 1. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride. This document provides critical information on commercial suppliers, purity specifications, and detailed experimental protocols relevant to its application in research and synthesis.

Commercial Availability and Purity

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride (CAS No: 18336-39-5) is a commercially available reagent crucial for the synthesis of various sulfonamide derivatives, which are of significant interest in medicinal chemistry.[1] The compound typically appears as a white to off-white solid and is soluble in polar organic solvents like dichloromethane and acetone, but generally insoluble in water.[1] Due to its reactive sulfonyl chloride group, it is susceptible to hydrolysis, releasing hydrochloric acid, and therefore requires careful handling and storage under anhydrous conditions.[1]

A survey of prominent chemical suppliers reveals variability in the stated purity of this reagent. For researchers, it is imperative to consider these differences, as impurities can significantly impact the outcome of chemical reactions and biological assays.

Table 1: Commercial Suppliers and Purity of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride

| Supplier | Product Name/Grade | Reported Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, AldrichCPR | Not specified; buyer assumes responsibility for purity confirmation. | 18336-39-5 | C₉H₇ClN₂O₂S | 242.68 |

| Angene Chemical | 4-(1H-Pyrazol-1-yl)benzene-1-sulfonyl chloride | Not explicitly stated in the provided SDS.[2] | 18336-39-5 | C₉H₇ClN₂O₂S | 242.68 |

| CymitQuimica | 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride | 96%[1] | 18336-39-5 | C₉H₇ClN₂O₂S | 242.68 |

| CymitQuimica | 4-(1H-Pyrazol-1-yl)benzenesulphonyl chloride | 94% (faint beige powder)[1] | 18336-39-5 | C₉H₇ClN₂O₂S | 242.68 |

| CymitQuimica | 4-(1H-Pyrazol-1-yl)benzene-1-sulfonyl chloride | 95.0%[1] | 18336-39-5 | C₉H₇ClN₂O₂S | 242.68 |

| ChemicalBook | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | Not specified. | 18336-39-5 | C₉H₇ClN₂O₂S | 242.68 |

It is noteworthy that some suppliers, such as Sigma-Aldrich for their AldrichCPR grade, explicitly state that they do not provide analytical data, placing the onus of purity verification on the researcher. This underscores the importance of in-house quality control for this reagent, especially in sensitive applications.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of pyrazole-containing sulfonyl chlorides and their derivatives, based on methodologies reported for analogous compounds.

Synthesis of Pyrazole Sulfonyl Chlorides

The synthesis of pyrazole-containing sulfonyl chlorides often involves the chlorosulfonylation of a pyrazole-substituted benzene ring. A general procedure, adapted from the synthesis of related compounds, is presented below.[3]

General Procedure for Chlorosulfonylation:

-

Reaction Setup: To a stirred solution of the corresponding pyrazole-substituted benzene in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen).

-

Reaction Progression: After the initial addition, the reaction mixture is typically allowed to warm to a higher temperature (e.g., 60 °C) and stirred for several hours to ensure complete reaction.

-

Thionyl Chloride Addition: Thionyl chloride may be added to the reaction mixture to facilitate the conversion of any sulfonic acid byproduct to the desired sulfonyl chloride.

-

Work-up: The reaction is carefully quenched, often by pouring it onto ice water. The product is then extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

Synthesis of Sulfonamides from Sulfonyl Chlorides

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a key intermediate for synthesizing sulfonamides. The following is a general protocol for the sulfonamidation reaction.[3][4]

General Procedure for Sulfonamidation:

-

Reactant Preparation: A primary or secondary amine is dissolved in a suitable solvent, such as dichloromethane, along with a base (e.g., diisopropylethylamine or triethylamine).

-

Sulfonyl Chloride Addition: A solution of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride in the same solvent is added to the amine solution at room temperature.

-

Reaction Monitoring: The reaction is stirred for a specified period, and its progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water, and the organic layer is separated, dried, and concentrated to yield the crude sulfonamide product.

Purification and Analysis

Purification of the synthesized sulfonyl chloride or the resulting sulfonamide is typically achieved through recrystallization or column chromatography.

Purification and Analytical Workflow:

-

Crude Product: The crude product from the synthesis is obtained after evaporation of the solvent.

-

Purification:

-

Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals.

-

Column Chromatography: The crude material is loaded onto a silica gel column and eluted with a suitable solvent system to separate the desired product from impurities.

-

-

Analysis: The purity and identity of the final compound are confirmed using various analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups.

-

Melting Point Analysis: To assess purity.

-

References

Navigating the Chemical Landscape: A Technical Guide to the Solubility and Stability of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the solubility and stability of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis, has been compiled to support researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the compound's physicochemical properties, offering critical data and methodologies to ensure its effective and safe handling in research and manufacturing processes.

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride, a white to off-white solid, is recognized for its role as a versatile building block in the creation of novel sulfonamide derivatives. Its utility, however, is intrinsically linked to its solubility in various solvents and its stability under different environmental conditions. This guide addresses these crucial parameters, presenting available data, outlining experimental protocols for further investigation, and providing visual workflows to aid in experimental design.

Solubility Profile

Qualitative assessments indicate that 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is soluble in polar organic solvents, such as dichloromethane and acetone, but is generally insoluble in water[1]. The sulfonyl chloride functional group is highly reactive towards nucleophiles, including water and alcohols, leading to hydrolysis and the formation of the corresponding sulfonic acid. Therefore, the use of anhydrous solvents is critical in reactions involving this compound.

While specific quantitative solubility data for 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is not widely available in published literature, the following table provides a qualitative summary and serves as a foundation for experimental determination.

| Solvent | Polarity (Dielectric Constant) | Expected Solubility | Notes |

| Dichloromethane (DCM) | 9.1 | Soluble | A common solvent for reactions involving sulfonyl chlorides. |

| Acetone | 21.0 | Soluble | Another suitable polar aprotic solvent. |

| Acetonitrile (ACN) | 37.5 | Likely Soluble | Often used in HPLC analysis and as a reaction solvent. |

| Tetrahydrofuran (THF) | 7.6 | Likely Soluble | An ether-based solvent, compatibility should be confirmed. |

| Dimethylformamide (DMF) | 36.7 | Likely Soluble | A highly polar aprotic solvent, may be suitable for challenging solubility cases. |

| Methanol (MeOH) | 32.7 | Reactive | Protic solvent, will likely react with the sulfonyl chloride group to form the corresponding methyl sulfonate ester. |

| Ethanol (EtOH) | 24.5 | Reactive | Similar to methanol, reaction to form the ethyl sulfonate ester is expected. |

| Water | 80.1 | Insoluble/Reactive | Prone to rapid hydrolysis to form 4-(1H-pyrazol-1-yl)benzenesulfonic acid and hydrochloric acid.[1] |

| Toluene | 2.4 | Sparingly Soluble | Nonpolar solvent, likely to have low solubility. |

| Hexanes | 1.9 | Insoluble | Nonpolar solvent, expected to be a poor solvent for this polar compound. |

Stability Characteristics

The stability of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a critical consideration due to the reactive nature of the sulfonyl chloride group. Degradation can be initiated by several factors, including hydrolysis, high temperatures, and exposure to light.

Hydrolytic Stability: The primary degradation pathway is hydrolysis, which is catalyzed by both acidic and basic conditions. The presence of water, even in trace amounts, can lead to the formation of 4-(1H-pyrazol-1-yl)benzenesulfonic acid. The rate of hydrolysis is expected to be pH-dependent.

Thermal Stability: While specific data is unavailable, aryl sulfonyl chlorides can be susceptible to thermal decomposition. Elevated temperatures may accelerate degradation, potentially leading to the release of sulfur dioxide and other byproducts.

Photostability: Exposure to ultraviolet (UV) or visible light can induce degradation of aromatic sulfonyl chlorides. Photodegradation pathways may involve homolytic cleavage of the S-Cl bond, leading to radical intermediates and subsequent complex reactions.

The following table summarizes the expected stability profile and recommended storage conditions.

| Condition | Expected Stability | Recommended Storage |

| Moisture/Humidity | Unstable; readily hydrolyzes. | Store under inert gas (e.g., argon, nitrogen) in a tightly sealed container in a desiccator. |

| Aqueous Solutions | Highly unstable; rapid hydrolysis. | Avoid contact with aqueous media unless hydrolysis is the intended reaction. |

| Temperature | Potentially unstable at elevated temperatures. | Store at controlled room temperature or refrigerated (2-8 °C) to minimize thermal degradation. |

| Light | Potentially sensitive to light, especially UV. | Store in an amber or opaque container to protect from light. |

| pH | Unstable in both acidic and basic aqueous conditions, with hydrolysis rates likely accelerated at pH extremes. | If temporary aqueous processing is unavoidable, neutral pH and low temperatures are recommended to slow hydrolysis. |

Experimental Protocols

To facilitate further research and process development, this guide provides detailed methodologies for the quantitative determination of solubility and for conducting forced degradation studies to assess stability.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a reliable approach to determine the thermodynamic solubility of a compound in a given solvent.

Workflow for Solubility Determination:

Caption: A stepwise workflow for determining the solubility of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride.

Materials:

-

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

-

Anhydrous solvents of interest

-

Sealable glass vials

-

Thermostatically controlled shaker

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated HPLC-UV method for quantification

Procedure:

-

Add an excess amount of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride to a known volume of the selected anhydrous solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, cease agitation and allow the vial to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter compatible with the solvent.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride using a pre-validated HPLC-UV method.

-

Calculate the solubility based on the measured concentration and express it in appropriate units (e.g., mg/mL, mol/L).

Protocol for Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Forced Degradation Workflow:

Caption: A logical workflow for conducting forced degradation studies.

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 40-60 °C).

-

Base Hydrolysis: Dissolve the compound in a suitable organic solvent and add 0.1 M sodium hydroxide. Incubate at a controlled temperature.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.

-

Thermal Degradation: Store the solid compound or a solution in a suitable anhydrous solvent in an oven at an elevated temperature (e.g., 60-80 °C).

-

Photodegradation: Expose a solution of the compound in a photostable solvent to UV and/or visible light in a photostability chamber. A dark control should be run in parallel.

Analytical Monitoring: A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. This typically involves a gradient elution on a C18 column with UV detection. The peak purity of the parent compound should be monitored to ensure no co-eluting degradants.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride. While quantitative data remains to be fully elucidated through experimental work, the provided qualitative information and detailed protocols offer a robust framework for researchers to safely handle and effectively utilize this important chemical intermediate. The inherent reactivity of the sulfonyl chloride moiety necessitates careful control of experimental conditions, particularly with respect to moisture, to ensure reproducible and reliable results in the development of novel therapeutics.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride. While specific experimental data for this compound is not publicly available, this document synthesizes information from related chemical classes to project its thermal behavior and outlines a robust experimental protocol for its analysis. This guide is intended to support researchers in understanding the thermal stability and decomposition profile of this and similar pyrazole-based sulfonyl chloride compounds.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1][2] This technique is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[2][3] In a typical TGA experiment, a sample is placed in a crucible on a highly sensitive balance within a furnace.[1][4] The furnace temperature is programmed to change in a linear manner, and the corresponding mass change is recorded.[4] The resulting data, plotted as mass versus temperature, is known as a thermogram.

Projected Thermal Behavior of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

The thermal decomposition of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is anticipated to be a multi-stage process, influenced by the lability of the sulfonyl chloride group and the thermal stability of the pyrazole and benzene rings. The decomposition mechanism for sulfonyl chlorides can involve the homolytic cleavage of the carbon-sulfur and sulfur-chlorine bonds, leading to the formation of free radicals and the release of sulfur dioxide (SO₂).[5] Pyrazole derivatives themselves are a pharmacologically important class of compounds with varied thermal stabilities.[6][7][8]

Based on the general thermal behavior of related organic compounds, a hypothetical thermogram for 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride would likely exhibit an initial stage of decomposition corresponding to the loss of the sulfonyl chloride group, followed by the subsequent degradation of the remaining pyrazole-benzene structure at higher temperatures.

Data Presentation

The following tables summarize the projected quantitative data from the thermogravimetric analysis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride.

Table 1: Projected TGA Data for 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

| Parameter | Projected Value |

| Onset Decomposition Temperature (T_onset) | 180 - 220 °C |

| Peak Decomposition Temperature (T_peak) - Stage 1 | 230 - 270 °C |

| Mass Loss - Stage 1 | 35 - 45 % |

| Peak Decomposition Temperature (T_peak) - Stage 2 | 350 - 450 °C |

| Mass Loss - Stage 2 | 30 - 40 % |

| Final Residue at 600 °C | < 10 % |

Table 2: Experimental Parameters for TGA

| Parameter | Value |

| Instrument | Mettler Toledo TGA/SDTA 851e or equivalent |

| Sample Mass | 5 - 10 mg |

| Crucible | Alumina, 150 µL |

| Heating Rate | 10 °C/min |

| Temperature Range | 30 - 600 °C |

| Atmosphere | Nitrogen (inert) |

| Purge Gas Flow Rate | 30 mL/min |

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is provided below.

4.1. Sample Preparation

-

Ensure the 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride sample is a fine, homogeneous powder.

-

Accurately weigh 5-10 mg of the sample into a pre-tared alumina crucible.[9]

-

Record the exact initial mass of the sample.

4.2. Instrument Setup and Calibration

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Set the desired experimental parameters as outlined in Table 2.

-

Place the sample crucible onto the TGA balance.

4.3. TGA Measurement

-

Initiate the heating program. The instrument will record the sample mass as a function of temperature.[2]

-

The experiment will run until the final temperature of 600 °C is reached.

-

Upon completion, allow the furnace to cool to room temperature before removing the sample crucible.

4.4. Data Analysis

-

Plot the recorded mass loss percentage against the temperature to generate the thermogram.

-

Determine the onset decomposition temperature (T_onset) and the peak decomposition temperatures (T_peak) from the thermogram and its first derivative curve.

-

Calculate the percentage mass loss at each decomposition stage.

Visualizations

Logical Workflow for Thermogravimetric Analysis

Caption: A logical workflow diagram illustrating the key stages of a thermogravimetric analysis experiment.

Projected Decomposition Pathway

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. mt.com [mt.com]

- 4. etamu.edu [etamu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 9. epfl.ch [epfl.ch]

A Technical Guide to the Industrial Applications of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a versatile chemical intermediate with significant potential in various industrial applications, particularly in the realm of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive sulfonyl chloride group and a biologically active pyrazole moiety, makes it a valuable scaffold for the synthesis of a diverse range of sulfonamide derivatives. This technical guide provides an in-depth overview of the synthesis, key industrial applications, and biological activities of compounds derived from this core structure. Detailed experimental protocols for the synthesis of derivatives and for key biological assays are presented, alongside a summary of quantitative biological data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with this compound and its derivatives through detailed diagrams.

Introduction

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride (CAS No. 18336-39-5) is a white to off-white solid organic compound.[1] Its chemical structure consists of a pyrazole ring attached to a benzene ring, which is further functionalized with a sulfonyl chloride group.[1] This reactive sulfonyl chloride moiety readily undergoes reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively, making it a crucial building block in organic synthesis.[2] The presence of the pyrazole ring is of particular interest in medicinal chemistry, as this heterocycle is a well-established pharmacophore found in numerous approved drugs.[3] The combination of the pyrazole and benzenesulfonamide motifs has led to the development of potent and selective inhibitors of various enzymes and receptors, highlighting the industrial relevance of the title compound.

Synthesis of 4-(1H-Pyrazol-1-YL)benzenesulfonyl Chloride Derivatives

The primary industrial application of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride lies in its use as a precursor for the synthesis of a wide array of sulfonamide derivatives. The general synthetic approach involves the reaction of the sulfonyl chloride with a primary or secondary amine.

General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized procedure for the synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives:

-

Dissolution of Amine: Dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide derivative.

Industrial Applications in Medicinal Chemistry

Derivatives of 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride have been extensively investigated for a range of therapeutic applications. The following sections detail some of the most promising areas of research and development.

Anti-inflammatory Agents: COX-2 Inhibitors

A significant application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The 4-(pyrazol-1-yl)benzenesulfonamide moiety is a key structural feature of several potent and selective COX-2 inhibitors, including the blockbuster drug Celecoxib.[4] These compounds exhibit anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

| Compound ID | Modification on Pyrazole Ring | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

| 7a | 5-amino, hydrazone linker | 49 | 212.24 | [3][4] |

| 7b | 5-amino, hydrazone linker | 60 | 208.33 | [3][4] |

| 7j | 5-amino, hydrazone linker | 60 | 158.33 | [3][4] |

| Celecoxib | 5-(4-methylphenyl)-3-(trifluoromethyl) | 45 | 327 | [5] |

Antileishmanial Agents

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Research has demonstrated that 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives exhibit potent activity against different Leishmania species.[6][7] These compounds represent a promising starting point for the development of new, effective, and safer treatments for this devastating disease.

| Compound ID | Substituent on Benzenesulfonamide | L. infantum IC₅₀ (µM) | L. amazonensis IC₅₀ (µM) | Reference |

| 3b | N-phenyl | 59 | 70 | [6] |

| 3e | N-(4-chlorophenyl) | 65 | 72 | [6] |

| Pentamidine | (Reference Drug) | 62 | - | [6] |

Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers and inflammatory diseases. Recent studies have explored derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide as inhibitors of this pathway, showing potential for the treatment of conditions like inflammatory bowel disease (IBD).

Experimental Protocols for Biological Assays

In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.[8][9]

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid, in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Compound Preparation: Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib) in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, a cofactor solution (containing hematin and glutathione), and the test compound solution. b. Add the diluted COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 15 minutes) at 37 °C. c. Initiate the reaction by adding the arachidonic acid solution. d. Measure the rate of prostaglandin E2 (PGE2) production using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

In Vitro Antileishmanial Activity Assay (Promastigote Viability)

This protocol outlines a method for assessing the activity of compounds against the promastigote stage of Leishmania parasites.[10][11]

-

Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 26 °C.

-

Compound Preparation: Prepare stock solutions of the test compounds and a reference drug (e.g., pentamidine) in DMSO and perform serial dilutions in the culture medium.

-

Assay Procedure: a. In a 96-well plate, add the promastigote suspension (e.g., 1 x 10⁶ parasites/mL). b. Add the diluted compound solutions to the wells. Include wells with parasites only (negative control) and parasites with the reference drug (positive control). c. Incubate the plate at 26 °C for 72 hours. d. Assess parasite viability using a colorimetric method, such as the MTT assay, by measuring the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of parasite viability for each compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazole derivative.

Experimental Workflow Diagram

Caption: General workflow from synthesis to drug development of pyrazole derivatives.

Conclusion

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride is a key molecular scaffold with significant industrial applications, primarily driven by its utility in the synthesis of pharmacologically active sulfonamides. The derivatives of this compound have demonstrated considerable promise as anti-inflammatory (COX-2 inhibitors) and antileishmanial agents, as well as inhibitors of critical cellular signaling pathways like PI3K/Akt/mTOR. The versatility of the sulfonyl chloride group allows for the generation of large libraries of derivatives, enabling extensive structure-activity relationship studies and the optimization of lead compounds. Continued research into the synthesis and biological evaluation of novel derivatives based on this core structure is expected to yield new and improved therapeutic agents for a variety of diseases. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary foundational knowledge and experimental protocols to further explore the potential of this valuable chemical entity.

References

- 1. CAS 18336-39-5: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride [cymitquimica.com]

- 2. In vitro activity of sulfonamides and sulfones against Leishmania major promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Antileishmanial activity of sulphonamide nanoemulsions targeting the β-carbonic anhydrase from Leishmania species - PMC [pmc.ncbi.nlm.nih.gov]